molecular formula C14H8F3NO2 B6383839 5-(3-Cyanophenyl)-3-trifluoromethoxyphenol, 95% CAS No. 1261977-62-1

5-(3-Cyanophenyl)-3-trifluoromethoxyphenol, 95%

Cat. No. B6383839
CAS RN: 1261977-62-1
M. Wt: 279.21 g/mol
InChI Key: QVGOMDNOVBSNHT-UHFFFAOYSA-N
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Description

5-(3-Cyanophenyl)-3-trifluoromethoxyphenol, 95% (5-Cyano-3-TFM) is an organic compound belonging to the class of phenols. It is a derivative of phenol with a trifluoromethoxy group and a cyano group at the 3-position. This compound is a white solid with a melting point of approximately 94°C. 5-Cyano-3-TFM is widely used in organic synthesis and is a key intermediate in the synthesis of a variety of organic compounds.

Mechanism of Action

5-Cyano-3-TFM is a versatile reagent that can be used in a variety of organic synthesis reactions. In particular, it is used in the synthesis of heterocyclic compounds. The mechanism of action of 5-Cyano-3-TFM involves the activation of the trifluoromethoxy group by the cyano group, which leads to the formation of a highly reactive intermediate. This intermediate can then react with a variety of nucleophiles, such as amines and alcohols, to form the desired product.
Biochemical and Physiological Effects
5-Cyano-3-TFM is not known to have any significant biochemical or physiological effects. It is a relatively non-toxic compound and is not known to be a carcinogen.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Cyano-3-TFM in laboratory experiments include its low cost, its availability, and its ease of use. In addition, it is a relatively non-toxic compound and is not known to be a carcinogen. The main limitation of using 5-Cyano-3-TFM is that it is not soluble in water, so it must be used in aqueous solutions in order to be effective.

Future Directions

For the use of 5-Cyano-3-TFM include its use in the synthesis of novel organic compounds, such as heterocyclic compounds, polymers, and transition metal complexes. In addition, it could be used in the synthesis of drug molecules and other biologically active compounds. Furthermore, it could be used in the synthesis of materials for use in energy storage and conversion applications. Finally, it could be used in the development of new catalysts for organic synthesis reactions.

Synthesis Methods

5-Cyano-3-TFM can be synthesized by the reaction of trifluoromethoxyphenol with sodium cyanide in aqueous ethanol. The reaction is carried out at a temperature of 70°C. The reaction mixture is then cooled to room temperature and the precipitated solid is filtered and washed with cold water. The product is then dried and recrystallized from ethanol to give pure 5-Cyano-3-TFM.

Scientific Research Applications

5-Cyano-3-TFM is widely used in scientific research as a starting material for the synthesis of various organic compounds. It is also used as a reagent for the synthesis of a variety of heterocyclic compounds, such as indoles and thiophenes. In addition, it is used as a catalyst for the synthesis of polymers and as a ligand for the synthesis of transition metal complexes.

properties

IUPAC Name

3-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO2/c15-14(16,17)20-13-6-11(5-12(19)7-13)10-3-1-2-9(4-10)8-18/h1-7,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGOMDNOVBSNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686517
Record name 3'-Hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261977-62-1
Record name 3'-Hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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